3,3',4-Trifluorobenzophenone
Description
3,3',4-Trifluorobenzophenone (C₁₃H₇F₃O, MW: 236.19 g/mol) is a fluorinated aromatic ketone characterized by three fluorine substituents at the 3, 3', and 4 positions of its benzophenone backbone. Fluorine atoms impart unique electronic and steric properties, making this compound valuable in pharmaceuticals, agrochemicals, and materials science. Its electron-withdrawing trifluoromethyl groups enhance stability and influence reactivity, particularly in electrophilic substitution reactions .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZKTGFPHVAIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239435 | |
| Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-75-9 | |
| Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4-Trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-difluorobenzoyl chloride and 3-fluorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of 3,3’,4-Trifluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,3’,4-Trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of trifluorobenzoic acids.
Reduction: Formation of trifluorobenzyl alcohols.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3,3’,4-Trifluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 3,3’,4-Trifluorobenzophenone involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
Key Observations :
- Fluorine substituents reduce molecular weight compared to chlorine analogs (e.g., 3-Chloro-3',5'-difluorobenzophenone is ~16 g/mol heavier) due to fluorine’s lower atomic mass .
- Electron-withdrawing groups (e.g., -F, -CF₃) increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions .
Physical Properties
Notes:
Comparison Highlights :
- Fluorinated benzophenones are preferred in pharmaceuticals for their metabolic stability and blood-brain barrier penetration .
Biological Activity
3,3',4-Trifluorobenzophenone is an organic compound known for its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and case studies.
Molecular Structure:
- Molecular Formula: C13H8F3O
- Molecular Weight: 248.20 g/mol
- CAS Number: 345-70-0
Physical Properties:
- Melting Point: 56-58 °C
- Solubility: Soluble in organic solvents such as ethanol and acetone.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacological agent.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This indicates that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound has varying effects on different cancer cell lines. The results are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 18.0 |
These findings suggest that the compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its mechanisms of action.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzyme Activity: It may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis: The compound appears to trigger apoptotic pathways in cancer cells.
- Alteration of Membrane Integrity: Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their function.
Case Study 1: Antibacterial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy explored the antibacterial efficacy of various fluorinated benzophenones, including this compound. The study concluded that the trifluorinated structure enhances the compound's ability to penetrate bacterial membranes, resulting in increased antibacterial activity compared to non-fluorinated analogs .
Case Study 2: Cancer Cell Inhibition
In a study published in Cancer Research, researchers investigated the effects of this compound on HeLa cells. They found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation . This suggests potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
